REACTION_SMILES
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[CH3:23][C:24](=[O:25])[OH:26].[Cl:1][c:2]1[cH:3][c:4]([S:14]([OH:15])(=[O:16])=[O:17])[c:5]2[cH:6][cH:7][c:8]([CH3:13])[n:9][c:10]2[c:11]1[OH:12].[Na+:22].[O-:18][C:19]([OH:20])=[O:21].[OH2:32].[S:27](=[O:28])(=[O:29])([OH:30])[OH:31]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][cH:7][c:8]([CH3:13])[n:9][c:10]2[c:11]1[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Cc1ccc2c(S(=O)(=O)O)cc(Cl)c(O)c2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(S(=O)(=O)O)cc(Cl)c(O)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1ccc2ccc(Cl)c(O)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |